2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one is a heterocyclic compound that features a quinazolinone core structure with a hydroxyphenyl substituent
Mechanism of Action
Target of Action
The primary target of this compound is HPPD (4-hydroxyphenylpyruvate dioxygenase) . HPPD is an enzyme involved in the catabolism of tyrosine and phenylalanine. Its role is crucial in the biosynthesis of aromatic amino acids and the production of essential compounds like melanin and neurotransmitters .
Mode of Action
When “2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one” interacts with HPPD, it inhibits the enzyme’s activity. This inhibition disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, leading to a decrease in downstream metabolites. Consequently, this interference affects the synthesis of melanin and other essential compounds .
Biochemical Pathways
The affected pathways include the tyrosine catabolic pathway and the biosynthesis of melanin. By inhibiting HPPD, this compound disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, impacting downstream reactions. Melanin production is particularly affected, which has implications for skin pigmentation and protection against UV radiation .
Pharmacokinetics
- The compound is absorbed after administration, likely through passive diffusion. It selectively accumulates in breast tissue, making it relevant for breast cancer chemoprevention . Metabolism pathways may involve cytochrome P450 enzymes. Elimination occurs via urine and feces.
The compound’s pharmacokinetics impact its bioavailability, efficacy, and tissue distribution.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability, absorption, and metabolism. Understanding these factors is crucial for optimizing therapeutic outcomes.
Remember, “this compound” holds promise in cancer research and melanin-related conditions. Its intricate mechanism of action underscores its potential therapeutic applications. 🌈🔬
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of anthranilic acid with 4-hydroxybenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The quinazolinone ring can be reduced to form tetrahydroquinazolinones.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Tetrahydroquinazolinones.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylglycine: An amino acid derivative with similar hydroxyphenyl functionality.
4-Hydroxyphenylbut-3-en-2-one: A compound with a hydroxyphenyl group and a butenone moiety.
2-(4-Hydroxyphenyl)benzothiazole: A benzothiazole derivative with a hydroxyphenyl substituent.
Uniqueness
2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one is unique due to its quinazolinone core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-10-6-4-9(5-7-10)14-15-8-11-12(16-14)2-1-3-13(11)18/h4-8,17H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXZGXZDHNUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.